molecular formula C5H12ClN3O2 B7955519 H-Gly-beta-ala-NH2 hcl

H-Gly-beta-ala-NH2 hcl

Cat. No.: B7955519
M. Wt: 181.62 g/mol
InChI Key: HGNBHENATLPIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-beta-ala-NH2 hydrochloride is a dipeptide compound consisting of glycine and beta-alanine, with an amide group at the C-terminus and a hydrochloride salt. This compound is often used in peptide synthesis and biochemical research due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-beta-ala-NH2 hydrochloride typically involves the coupling of glycine and beta-alanine. The process begins with the protection of the amino groups using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the peptide bond. After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the desired dipeptide .

Industrial Production Methods

In an industrial setting, the production of H-Gly-beta-ala-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

H-Gly-beta-ala-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Gly-beta-ala-NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Gly-beta-ala-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its amide bond and peptide structure allow it to mimic natural peptides, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Ala-NH2 hydrochloride
  • H-Gly-Gly-NH2 hydrochloride
  • H-Ala-beta-ala-NH2 hydrochloride

Uniqueness

H-Gly-beta-ala-NH2 hydrochloride is unique due to the presence of beta-alanine, which imparts distinct structural and functional properties compared to other dipeptides. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

3-[(2-aminoacetyl)amino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNBHENATLPIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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